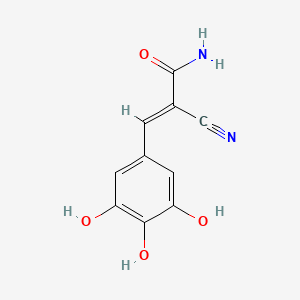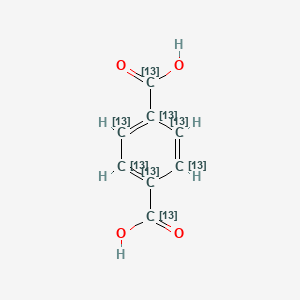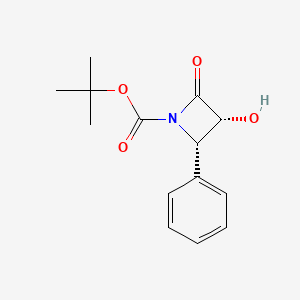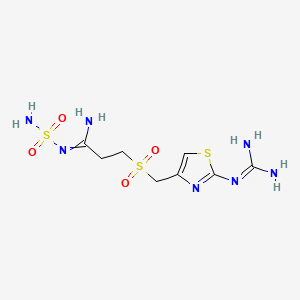
Famotidine Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famotidine Sulfone is a derivative of Famotidine, a well-known histamine H2 receptor antagonist used primarily to reduce stomach acid production. This compound is formed through the oxidation of Famotidine and has distinct chemical and pharmacological properties that make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Famotidine Sulfone can be synthesized through the oxidation of Famotidine using potassium caroate (KHSO5) in a buffer solution with a pH range of 7.0-8.4 . The reaction is carried out at a temperature of 293 K, and the formation of the sulfone product follows second-order kinetics .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of Famotidine using standardized oxidizing agents like potassium caroate. The process is optimized for yield and purity, ensuring that the sulfone product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Famotidine Sulfone primarily undergoes oxidation reactions. The oxidation of Famotidine to its sulfone form is a key reaction, and it can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Potassium caroate (KHSO5) in a buffer solution with pH 7.0-8.4.
Substitution: Various nucleophiles can be used under controlled conditions to introduce different functional groups into the sulfone structure.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophiles used .
Scientific Research Applications
Famotidine Sulfone has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Famotidine.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit gastric acid secretion.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Famotidine Sulfone exerts its effects by inhibiting the histamine H2 receptors on gastric parietal cells, similar to Famotidine. This inhibition reduces the secretion of gastric acid into the stomach lumen . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Famotidine: The parent compound, used primarily for reducing stomach acid.
Cimetidine: Another H2 receptor antagonist with similar effects but different pharmacokinetic properties.
Ranitidine: Previously used H2 receptor antagonist, now less common due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Sulfone is unique due to its specific oxidation state and the resulting pharmacological properties. It offers a distinct profile in terms of stability and reactivity compared to its parent compound and other similar H2 receptor antagonists .
Properties
Molecular Formula |
C8H15N7O4S3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14) |
InChI Key |
KHXXJVBIPQEGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


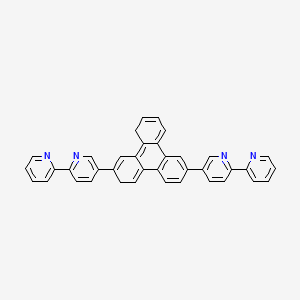

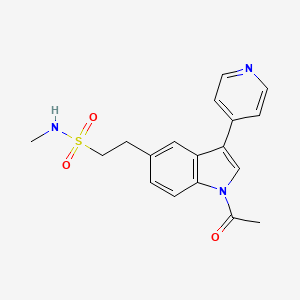
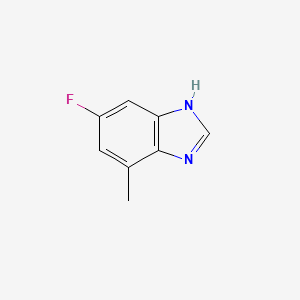
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
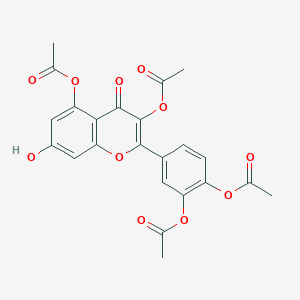

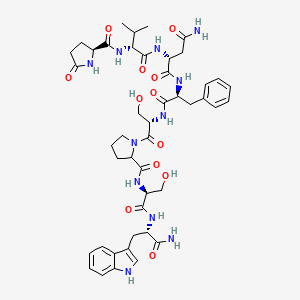
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
